molecular formula C14H12O2S B2977802 3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid CAS No. 852400-10-3

3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid

Cat. No.: B2977802
CAS No.: 852400-10-3
M. Wt: 244.31
InChI Key: GYILLEGDYCMKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-methylphenyl)-2-(thiophen-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C14H12O2S and its molecular weight is 244.31. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

  • Antioxidant Efficiency in Membrane and Aqueous Phase : Thioctic acid, which shares structural similarities with (E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid, has been studied for its antioxidant properties in both the membrane and aqueous phase. It exhibits potential as a therapeutic agent in diseases characterized by free radical peroxidation of membrane phospholipids. The study demonstrates that dihydrolipoic acid, a form of thioctic acid, acts as a strong chain-breaking antioxidant and enhances the antioxidant potency of other antioxidants like ascorbate and vitamin E in both aqueous and hydrophobic phases (Kagan et al., 1992).

Application in Solar Cells

  • Dye-Sensitized Solar Cells : Research on organic dyes closely related to (E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid revealed their application in dye-sensitized solar cells. These dyes exhibited significant power conversion efficiencies and an improved open-circuit voltage in iodide redox mediator systems. This highlights the potential of such compounds in the field of renewable energy (Robson et al., 2013).

Luminescent Molecular Crystals

  • Photoluminescent Organic Crystals : A compound structurally related to (E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid was synthesized for use as a building block in organic molecular crystals with highly stable photoluminescence. These findings are important for applications in optoelectronics and luminescent materials technology (Zhestkij et al., 2021).

Spectrophotometric and Fluorimetric Applications

  • Spectrophotometric and Fluorimetric Determination : Another structurally similar compound has been used for the spectrophotometric and fluorimetric determination of aliphatic thiol compounds. This is particularly useful for analyzing thiol drugs in commercial dosage forms, demonstrating the compound's potential in analytical chemistry (Cavrini et al., 1988).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : A compound closely related to (E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid was synthesized and tested for its ability to inhibit corrosion in mild steel in acidic environments. This research contributes to the development of effective corrosion inhibitors for industrial applications (Daoud et al., 2014).

Properties

IUPAC Name

(E)-3-(3-methylphenyl)-2-thiophen-2-ylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-10-4-2-5-11(8-10)9-12(14(15)16)13-6-3-7-17-13/h2-9H,1H3,(H,15,16)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYILLEGDYCMKQG-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C2=CC=CS2)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.